![molecular formula C15H14N2O5 B6558803 N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide CAS No. 1040664-10-5](/img/structure/B6558803.png)
N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide
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Overview
Description
The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known to be a potent and selective reversible COX-2 inhibitor .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds such as paracetamol are synthesized through various methods, including the acetylation of 4-aminophenol .Scientific Research Applications
Inhibition of COX-2 Enzyme
“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” is reported to be a potent and selective reversible inhibitor of COX-2 . COX-2 is an enzyme responsible for the formation of prostanoids, including thromboxane and prostaglandins such as prostacyclin . This compound inhibits human recombinant and ovine COX-2 with IC50 values of 0.12 and 0.625 µM, respectively .
Anti-Inflammatory Activity
This compound has shown anti-inflammatory activity in the carageenan-induced foot pad edema assay . This suggests that it could potentially be used in the treatment of inflammatory conditions.
Potential Role in Lipid Biochemistry
The compound is part of the research area of lipid biochemistry . It could potentially play a role in the study of lipid mediators and their roles in inflammation and other biological processes .
Role in Prostaglandin Biosynthesis
“N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide” plays important roles in prostaglandin biosynthesis in inflammatory cells and the central nervous system . This could potentially make it useful in the study of these processes and the development of drugs targeting them .
Potential Use in Pharmaceutical Development
Given its roles in COX-2 inhibition and prostaglandin biosynthesis, this compound could potentially be used in the development of new pharmaceuticals . However, more research would be needed to fully explore this potential application.
Antioxidant Activity
While not directly related to “N-(4-acetamidophenyl)-5-methoxy-4-oxo-4H-pyran-2-carboxamide”, compounds derived from similar structures have been studied for their antioxidant activity . It’s possible that this compound could also exhibit similar properties, but further research would be needed to confirm this.
Mechanism of Action
Target of Action
It is structurally similar to acetaminophen (paracetamol), which is known to inhibit the cyclooxygenase (cox) pathways .
Mode of Action
Based on its structural similarity to acetaminophen, it is likely to exert central actions which ultimately lead to the inhibition of the cox pathways .
Biochemical Pathways
The compound may affect the cyclooxygenase and serotonergic pathways, similar to acetaminophen . It may also involve the endocannabinoid and vanilloid systems and the T-type calcium-channel Cav3.2 .
Pharmacokinetics
The compound’s solubility, density, melting point, and boiling point have been reported . These properties can influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Based on its structural similarity to acetaminophen, it is likely to have analgesic and antipyretic effects .
properties
IUPAC Name |
N-(4-acetamidophenyl)-5-methoxy-4-oxopyran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O5/c1-9(18)16-10-3-5-11(6-4-10)17-15(20)13-7-12(19)14(21-2)8-22-13/h3-8H,1-2H3,(H,16,18)(H,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJKYNQLLKSSKRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CO2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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